1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone
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Overview
Description
1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a benzylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole ring and the benzylpiperazine moiety. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then reacted with aryloxymethyloxiranes to produce the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of palladium-catalyzed C-N cross-coupling reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . This makes it a promising candidate for further research in anticancer therapies.
Comparison with Similar Compounds
- 1,3-Benzodioxol-5-yl(3-methoxyphenyl)methanone
- 1,3-Benzodioxol-5-yl(4-benzylpiperidin-1-yl)methanone
- 1-(3-(1,3-Benzodioxol-5-yl)acryloyl)-4-benzylpiperazine
Uniqueness: 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone stands out due to its unique combination of the benzodioxole ring and benzylpiperazine moiety, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells differentiates it from other similar compounds .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(16-6-7-17-18(12-16)24-14-23-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUMFONMWVLIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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